molecular formula C17H22N2O B5463779 Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide

Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide

Cat. No.: B5463779
M. Wt: 270.37 g/mol
InChI Key: SIOCWTZRIYXTEE-UHFFFAOYSA-N
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Description

Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide is a compound that combines the structural features of adamantane and pyridine. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. Pyridine is a basic heterocyclic organic compound with a nitrogen atom in its ring. The combination of these two structures in a single molecule offers unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.

Mechanism of Action

The mechanism of action for “N-(3-pyridinylmethyl)-1-adamantanecarboxamide” is not specified in the search results .

Safety and Hazards

The safety and hazards associated with “N-(3-pyridinylmethyl)-1-adamantanecarboxamide” are not specified in the search results .

Future Directions

The future directions for research on “N-(3-pyridinylmethyl)-1-adamantanecarboxamide” are not mentioned in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide typically involves the reaction of adamantane-1-carboxylic acid with pyridin-3-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as carboxylic acids and ketones, reduced amines, and substituted pyridine derivatives. These products can further undergo additional chemical transformations to yield a variety of functionalized compounds .

Scientific Research Applications

Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Adamantane-1-carboxylic acid: Lacks the pyridine moiety but shares the adamantane structure.

    Pyridin-3-ylmethylamine: Contains the pyridine moiety but lacks the adamantane structure.

    Adamantane-1-carboxylic acid (pyridin-4-ylmethyl)-amide: Similar structure but with the pyridine ring attached at a different position.

Uniqueness

Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide is unique due to the combination of the adamantane and pyridine structures, which imparts distinct chemical and physical properties. This combination enhances its stability, rigidity, and ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c20-16(19-11-12-2-1-3-18-10-12)17-7-13-4-14(8-17)6-15(5-13)9-17/h1-3,10,13-15H,4-9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOCWTZRIYXTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330709
Record name N-(pyridin-3-ylmethyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

153872-62-9
Record name N-(pyridin-3-ylmethyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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